5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine
Overview
Description
The compound “5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine” belongs to a family of bioactive agents known as 5-aminopyrazole derivatives . These compounds find a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques . Another method involved the use of vanillin as the starting material, which was iodinated using Oxone® and potassium iodide in refluxing water .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray single crystal diffraction . Density functional theory (DFT) calculations have also been carried out to investigate electronic and spectral characteristics .Chemical Reactions Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another example involves the iodination of vanillin and subsequent Suzuki-Miyaura reaction with para-methylphenylboronic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques. For instance, a fluorescent chemosensor was synthesized for the detection of Cd2+ ion. The fluorescent probe showed high selectivity for Cd2+ in the presence of other metal ions .Scientific Research Applications
Organic Synthesis
The compounds 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine and 3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine can be used in organic synthesis. For instance, 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol was synthesized starting from 4-methylaniline via the corresponding N-(4-methylphenyl)hydrazinecarbothioamide .
Alkylation
These compounds can undergo alkylation to form new compounds. For example, 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol was alkylated to 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one in alkaline conditions .
Reduction
The alkylated compound was reduced at the carbonyl group to the corresponding racemic secondary alcohol with an asymmetric carbon .
Biological Activities
The 4,5-disubstituted-3-mercaptotriazolic nucleus is considered an important element in the synthesis and design of bioactive compounds, which are associated with numerous biological activities .
Antibacterial and Antifungal Activities
Some of these biological activities are antibacterial and antifungal .
Anti-HIV and Anti-inflammatory Activities
These compounds also show anti-HIV and anti-inflammatory activities .
Cycloaddition Reactions
The [3+2] cycloaddition reactions of N-methyl-C-4-methyl phenyl-nitrone and 2-propynamide, which have not been extensively studied before, were investigated . These reactions play a crucial role in synthesizing complex organic molecules and have significant applications in drug discovery and materials science .
Regioselectivity and Stereoselectivity Studies
The study aimed to explore the mechanism and energetics of the [3+2] cycloaddition reaction between N-methyl-C-4-methylphenyl-nitrone and 2-propynamide and to gain a better understanding of the electronic factors that control the regioselectivity and stereoselectivity of the reaction .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as cytochrome p-450 , which plays a crucial role in the metabolism of drugs and other xenobiotics.
Mode of Action
It’s worth noting that triazole derivatives have been reported to exhibit antimicrobial activities . They may interact with their targets, leading to the inhibition of essential biological processes, thereby exerting their antimicrobial effects.
Biochemical Pathways
Given the potential interaction with cytochrome p-450, it could influence various metabolic pathways in the body, particularly those involving drug metabolism .
Pharmacokinetics
Similar compounds are known to be metabolized primarily by the cytochrome p450 (cyp) 2c9 isoenzyme .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activities, suggesting that they may inhibit the growth of certain microorganisms .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-methylphenyl)-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNBXLBLUCECGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353645 | |
Record name | 5-(4-Methylphenyl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine | |
CAS RN |
51884-11-8 | |
Record name | 5-(4-Methylphenyl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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